molecular formula C8H10N2 B13103789 5-(2-Methylprop-1-en-1-yl)pyrimidine

5-(2-Methylprop-1-en-1-yl)pyrimidine

Cat. No.: B13103789
M. Wt: 134.18 g/mol
InChI Key: MXHFRSDDJQUJGE-UHFFFAOYSA-N
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Description

5-(2-Methylprop-1-en-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylprop-1-en-1-yl halide with a pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylprop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-(2-Methylprop-1-en-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylprop-1-en-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-(2-methylprop-1-enyl)pyrimidine

InChI

InChI=1S/C8H10N2/c1-7(2)3-8-4-9-6-10-5-8/h3-6H,1-2H3

InChI Key

MXHFRSDDJQUJGE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN=CN=C1)C

Origin of Product

United States

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